N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the following steps :
Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 1,3-benzodioxole intermediate using 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Coupling with Indole Derivative: The benzodioxole intermediate is then coupled with an indole derivative using PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions for 24 hours.
Final Coupling and Purification: The final step involves coupling the resulting compound with 4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide using Pd2(dba)3, BINAP, and Cs2CO3 in toluene under reflux conditions for 24 hours, followed by purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indole moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or DMF, and catalysts such as PdCl2 or BINAP.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- **3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone
- **N-(1,3-benzodioxol-5-yl)-3-{[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]sulfanyl}propanamide
Uniqueness
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target tubulin and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-25-16-9-14(28-2)10-19(29-3)15(16)11-17(25)22(27)23-7-6-21(26)24-13-4-5-18-20(8-13)31-12-30-18/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
JLBKTWHTVFKLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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